molecular formula C12H17BrClN B13592411 1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride

1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride

Cat. No.: B13592411
M. Wt: 290.63 g/mol
InChI Key: DIZMHHFNLNBPTO-UHFFFAOYSA-N
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Description

1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride is a chemical compound with the molecular formula C12H16BrN It is known for its unique structure, which includes a bromophenyl group attached to a cyclopentylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride typically involves the reaction of 4-bromobenzyl chloride with cyclopentylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition or activation of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride can be compared with other similar compounds, such as:

    1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride: Similar structure but with a methoxymethyl group instead of a bromophenyl group.

    1-[1-(4-Methylphenyl)cyclopentyl]methanamine hydrochloride: Similar structure but with a methylphenyl group instead of a bromophenyl group.

The uniqueness of this compound lies in its bromophenyl group, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

1-[1-(4-Bromophenyl)cyclopentyl]methanamine hydrochloride is a compound that has gained attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentyl group attached to a bromophenyl moiety, with an amine functional group, which is critical for its biological interactions. The presence of the bromine atom may influence the compound's lipophilicity and receptor binding properties.

The biological activity of 1-[1-(4-Bromophenyl)cyclopentyl]methanamine hydrochloride can be attributed to several mechanisms:

  • Receptor Interaction : It is hypothesized that the compound interacts with specific neurotransmitter receptors, possibly influencing dopaminergic or serotonergic pathways.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibition of key enzymes involved in metabolic processes, which could affect cellular signaling pathways.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Activity Model/System IC50/EC50 Values Reference
CytotoxicityHuman cancer cell lines (MCF-7)0.65 µM
Apoptosis InductionFlow Cytometry AnalysisN/A
Enzyme InhibitionCarbonic Anhydrase (hCA IX)89 pM
Neurotransmitter ModulationRodent Behavioral ModelsN/A

Case Studies

Several case studies have investigated the effects of 1-[1-(4-Bromophenyl)cyclopentyl]methanamine hydrochloride on various biological systems:

  • Case Study 1 : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in significant cytotoxic effects, with flow cytometry indicating an increase in apoptosis markers such as caspase-3 activation. This suggests that the compound may serve as a potential anticancer agent targeting breast cancer cells.
  • Case Study 2 : In an animal model assessing behavioral responses, administration of the compound showed alterations in locomotor activity, suggesting its influence on dopaminergic pathways. This could indicate potential applications in treating neuropsychiatric disorders.

Research Findings

Recent findings highlight the importance of structural modifications on the biological activity of similar compounds. The presence of electron-withdrawing groups (like bromine) has been shown to enhance potency against certain cancer cell lines, indicating that similar strategies could be employed for optimizing 1-[1-(4-Bromophenyl)cyclopentyl]methanamine hydrochloride for improved efficacy.

Properties

Molecular Formula

C12H17BrClN

Molecular Weight

290.63 g/mol

IUPAC Name

[1-(4-bromophenyl)cyclopentyl]methanamine;hydrochloride

InChI

InChI=1S/C12H16BrN.ClH/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12;/h3-6H,1-2,7-9,14H2;1H

InChI Key

DIZMHHFNLNBPTO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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